![molecular formula C12H21NO3 B068527 Tert-butyl trans-4-formylcyclohexylcarbamate CAS No. 181308-56-5](/img/structure/B68527.png)
Tert-butyl trans-4-formylcyclohexylcarbamate
Overview
Description
Tert-butyl trans-4-formylcyclohexylcarbamate is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . It is a white to light yellow solid that is slightly soluble in water . This compound is used as an intermediate in pharmaceutical synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-4-formylcyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with trans-4-formylcyclohexylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-4-formylcyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl trans-4-carboxycyclohexylcarbamate.
Reduction: Formation of tert-butyl trans-4-hydroxycyclohexylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Intermediate in Drug Synthesis
Tert-butyl trans-4-formylcyclohexylcarbamate is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Its ability to enhance drug efficacy makes it a valuable component in developing therapeutic agents aimed at treating diseases such as Alzheimer's and other cognitive disorders .
Potential Drug Candidates
Research indicates that this compound can be involved in synthesizing potential drug candidates with anti-inflammatory and anticancer properties. Its structural features allow it to interact with biological targets effectively, facilitating the design of novel therapeutic agents .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a crucial building block for creating complex organic molecules. Its formyl group allows for specific chemical transformations, enabling researchers to explore new synthetic pathways and develop innovative materials .
Regiocontrol in Synthesis
The compound acts as a protecting group for amine functionalities during chemical reactions. This protection strategy is essential for achieving regiocontrol in synthetic processes, allowing selective modifications while preventing undesired reactions at other functional sites .
Polymer Science
Formulation of Specialty Polymers
this compound is also utilized in polymer science for formulating specialty polymers. These polymers exhibit unique properties suitable for applications in coatings, adhesives, and other industrial materials .
Biochemical Research
Studying Enzyme Interactions
This compound plays a significant role in biochemical research, particularly in studying enzyme interactions and mechanisms. It aids in understanding enzyme-catalyzed reactions involving carbamates, which can lead to advancements in biotechnology and drug design .
Enzyme Inhibition Studies
this compound has shown potential as an enzyme inhibitor, which could be beneficial in developing therapeutic agents targeting specific enzymes involved in various diseases .
Agrochemical Applications
Enhancing Crop Protection Products
The compound is explored for its potential use in agrochemicals, aiming to improve crop protection products. Its application could enhance agricultural productivity by providing effective solutions for pest management and disease control .
Data Summary Table
Application Area | Key Functions/Uses |
---|---|
Pharmaceutical Development | Intermediate for neurological drugs; potential drug candidates |
Organic Synthesis | Building block for complex molecules; protecting group for amines |
Polymer Science | Formulation of specialty polymers |
Biochemical Research | Studying enzyme interactions; enzyme inhibition studies |
Agrochemical Applications | Enhancing crop protection products |
Case Studies and Research Findings
- Evaluation of Physicochemical Properties : A study assessed various tert-butyl derivatives, including this compound, focusing on their physicochemical properties and biological activities. The results indicated that modifications significantly affect lipophilicity and metabolic stability, critical factors for drug development.
- Biological Activity Assessment : Research on related carbamate derivatives demonstrated their ability to modulate biological pathways involved in cancer and inflammation. This suggests that this compound may possess similar therapeutic potentials .
- Synthesis and Biological Testing : A synthesis study reported the preparation of this compound and evaluated its biological activity using cell-based assays. The findings indicated moderate cytotoxicity against certain cancer cell lines, highlighting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of tert-butyl trans-4-formylcyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biological processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl trans-4-carboxycyclohexylcarbamate
- Tert-butyl trans-4-hydroxycyclohexylcarbamate
- Tert-butyl trans-4-aminocyclohexylcarbamate
Uniqueness
Tert-butyl trans-4-formylcyclohexylcarbamate is unique due to its specific structural features, including the presence of both an aldehyde group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
Tert-butyl trans-4-formylcyclohexylcarbamate (CAS No. 181308-57-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.31 g/mol
- IUPAC Name : tert-butyl ((1R,4R)-4-formylcyclohexyl)carbamate
- Structure : The compound features a carbamate functional group attached to a cyclohexyl ring with a formyl substituent, contributing to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with trans-4-formylcyclohexanol. The process requires careful control of reaction conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of 4-tert-butylcyclohexanone have shown significant antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, suggesting that the structure may confer similar properties to this compound .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that compounds with carbamate functionalities can act as inhibitors for various enzymes involved in metabolic pathways. This property makes them candidates for further research in drug development targeting specific diseases.
Case Studies and Research Findings
- Antibacterial Activity :
-
Toxicology Studies :
- Toxicological evaluations are essential for understanding the safety profile of new compounds. Preliminary studies suggest that while some carbamate derivatives exhibit low toxicity, comprehensive toxicological assessments for this compound are necessary to establish safety margins for potential therapeutic applications.
-
Pharmacokinetics :
- The absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds suggest good bioavailability and permeability across biological membranes. For instance, related compounds have been identified as permeable through the blood-brain barrier (BBB), which is crucial for central nervous system-targeting drugs .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-(4-formylcyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBIGSFXXKWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181308-57-6, 304873-80-1 | |
Record name | tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl N-(4-formylcyclohexyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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